3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide: is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and a biphenyl structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide typically involves multiple steps:
Formation of the Biphenyl Structure: The initial step involves the synthesis of the biphenyl structure, which can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the intermediate compound and an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.
Catalysis: Catalysts may be used to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Chemical Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-N-(4-methoxybiphenyl-2-YL)-2-(trifluoromethyl)propanamide
- 3,3,3-Trifluoro-N-(4-methoxybiphenyl-4-YL)-2-(trifluoromethyl)propanamide
- 3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(difluoromethyl)propanamide
Uniqueness
- Structural Differences : The position of the methoxy group and the number of fluorine atoms can significantly affect the compound’s chemical properties and biological activity.
- Chemical Properties : The presence of multiple trifluoromethyl groups imparts unique electronic and steric effects, making it distinct from similar compounds.
- Biological Activity : Variations in structure can lead to differences in enzyme binding affinity, receptor interaction, and overall biological activity.
Properties
IUPAC Name |
3,3,3-trifluoro-N-(2-methoxy-5-phenylphenyl)-2-(trifluoromethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO2/c1-26-13-8-7-11(10-5-3-2-4-6-10)9-12(13)24-15(25)14(16(18,19)20)17(21,22)23/h2-9,14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSLCHJLXWMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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